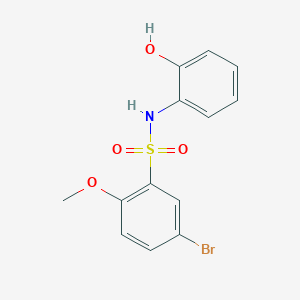
5-bromo-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly referred to as BHMS and is used in various scientific research applications. BHMS is a white crystalline powder that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of BHMS is not fully understood. However, it has been proposed that BHMS may act as a chelating agent for metal ions, leading to the formation of metal complexes. These metal complexes may then interact with biomolecules such as proteins and nucleic acids, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
BHMS has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of the enzyme carbonic anhydrase IX. BHMS has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BHMS in lab experiments is its strong binding affinity towards metal ions, which makes it a useful ligand for metal complexes. However, one limitation is that BHMS is not very soluble in water, which may limit its use in aqueous environments.
Orientations Futures
There are several future directions for research on BHMS. One area of research could be the development of new metal complexes using BHMS as a ligand for various applications such as catalysis and sensing. Another area of research could be the investigation of the anticancer properties of BHMS and its potential use as a therapeutic agent for cancer treatment. Additionally, the development of new synthetic methods for BHMS could also be an area of future research.
Méthodes De Synthèse
BHMS can be synthesized by reacting 5-bromo-2-methoxybenzenesulfonamide with 2-hydroxybenzenamine in the presence of a base. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by recrystallization.
Applications De Recherche Scientifique
BHMS has been used in various scientific research applications, including as a ligand for metal complexes, as a fluorescent probe for detecting metal ions, and as a potential anticancer agent. BHMS has been found to exhibit strong binding affinity towards metal ions such as copper, zinc, and nickel. This property has been utilized in the development of metal complexes for various applications such as catalysis and sensing.
Propriétés
Nom du produit |
5-bromo-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C13H12BrNO4S |
Poids moléculaire |
358.21 g/mol |
Nom IUPAC |
5-bromo-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H12BrNO4S/c1-19-12-7-6-9(14)8-13(12)20(17,18)15-10-4-2-3-5-11(10)16/h2-8,15-16H,1H3 |
Clé InChI |
MDXFESLYXHRFDS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2O |
SMILES canonique |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B239329.png)





![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)



